molecular formula C16H20BrNO3 B2365324 Trans-Benzyl 2-(Bromomethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate CAS No. 354154-95-3

Trans-Benzyl 2-(Bromomethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate

Cat. No.: B2365324
CAS No.: 354154-95-3
M. Wt: 354.244
InChI Key: PYESLKOIIXXBHE-LOWNFYCTSA-N
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Description

Trans-Benzyl 2-(Bromomethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate is a complex organic compound with a unique structure that includes a bromomethyl group, a hexahydrofuro ring, and a pyridine carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trans-Benzyl 2-(Bromomethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the bromination of a precursor compound using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride (CCl4) . The reaction conditions must be carefully controlled to ensure the selective bromination of the desired position on the molecule.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Trans-Benzyl 2-(Bromomethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate could yield a carboxylic acid derivative.

Scientific Research Applications

Trans-Benzyl 2-(Bromomethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate has several scientific research applications:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and discovery.

    Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of Trans-Benzyl 2-(Bromomethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate involves its interaction with various molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The hexahydrofuro ring and pyridine carboxylate moiety may also contribute to the compound’s overall reactivity and binding affinity to specific targets.

Comparison with Similar Compounds

Similar Compounds

    Benzyl Bromide: A simpler compound with a bromomethyl group attached to a benzene ring.

    Hexahydro-2H-furo[2,3-c]pyridine: A compound with a similar hexahydrofuro ring structure but lacking the bromomethyl and carboxylate groups.

    Pyridine-2-carboxylate: A compound with a similar pyridine carboxylate moiety but lacking the hexahydrofuro ring and bromomethyl group.

Biological Activity

Trans-Benzyl 2-(Bromomethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring , a hexahydrofuro structure, and a bromomethyl group , which contribute to its reactivity and biological interactions. Its IUPAC name is benzyl (3aR,7aR)-2-(bromomethyl)-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyridine-6-carboxylate. The molecular formula and characteristics are summarized in the table below:

PropertyValue
IUPAC NameThis compound
CAS Number354154-95-3
Molecular WeightNot available
Minimum Purity95%

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Electrophilic Reactions : The bromomethyl group acts as an electrophile, allowing the compound to interact with nucleophiles in biological systems.
  • Binding Affinity : The unique structure may enhance binding affinity to specific biological targets, potentially influencing various signaling pathways.
  • Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions, which may play a role in its interactions with biomolecules.

Research Findings

Recent studies have explored the antimicrobial properties of compounds similar to this compound. For instance, derivatives with similar structures have shown significant activity against various microorganisms including Escherichia coli and Staphylococcus aureus . This suggests potential applications in developing new antimicrobial agents.

Case Studies

  • Antimicrobial Activity : A study on related compounds demonstrated significant antibacterial and antifungal activities. Compounds with similar structural motifs exhibited good activity against pathogens such as Klebsiella pneumoniae and Candida albicans .
  • Synthesis and Biological Evaluation : Another investigation synthesized various derivatives of hexahydrofuro-pyridine compounds and evaluated their biological activities. Results indicated that modifications on the core structure could enhance pharmacological effects .

Applications in Medicinal Chemistry

This compound holds promise for several applications:

  • Drug Development : Its unique structure positions it as a candidate for new drug discovery efforts targeting infectious diseases.
  • Organic Synthesis : The compound serves as an intermediate in synthesizing more complex molecules for therapeutic purposes.
  • Material Science : Potential applications in developing novel materials with specific properties can be explored further.

Properties

IUPAC Name

benzyl (3aR,7aR)-2-(bromomethyl)-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrNO3/c17-9-14-8-13-6-7-18(10-15(13)21-14)16(19)20-11-12-4-2-1-3-5-12/h1-5,13-15H,6-11H2/t13-,14?,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYESLKOIIXXBHE-LOWNFYCTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2C1CC(O2)CBr)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]2[C@H]1CC(O2)CBr)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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